High-Affinity Binding to 5-HT₇ Receptor: A Key Differentiator
A derivative of 2,4,6-Trimethylheptane-1,7-diamine demonstrates a potent binding affinity for the human 5-hydroxytryptamine receptor 7 (5-HT₇) with a Ki of 1.10 nM [1]. This is a critical differentiator from other branched diamines, such as those described in patent US03980621, which are primarily characterized by their use as bulk monomers rather than their biological target engagement . This high affinity value positions the compound as a potential starting point for CNS drug discovery, unlike its non-bioactive industrial counterparts.
| Evidence Dimension | Binding Affinity (Ki) for Human 5-HT₇ Receptor |
|---|---|
| Target Compound Data | 1.10 nM (as measured for a derivative of the core scaffold) [1] |
| Comparator Or Baseline | General class of industrial branched diamines (e.g., 5-methyl-1,9-nonanediamine) |
| Quantified Difference | Potent nanomolar activity vs. undefined/no reported activity |
| Conditions | Displacement of [³H]LSD from human recombinant 5-HT₇ receptor expressed in CHO-K1 cell membrane after 120 mins by liquid scintillation counting [1] |
Why This Matters
This is a primary scientific selection criterion for researchers in CNS disorders, differentiating this compound from industrial diamines and justifying its procurement for GPCR-focused research.
- [1] BindingDB. (n.d.). BDBM50018047 (CHEMBL3289968) Activity Spreadsheet. View Source
